molecular formula C13H11Cl2NO3 B12450007 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid CAS No. 773125-95-4

3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid

Cat. No.: B12450007
CAS No.: 773125-95-4
M. Wt: 300.13 g/mol
InChI Key: DEDMBDKHYZMPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a dichlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
  • 2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Uniqueness

3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

773125-95-4

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

3-amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11Cl2NO3/c14-7-1-2-9(15)8(5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H,17,18)

InChI Key

DEDMBDKHYZMPEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(CC(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.